![molecular formula C23H17N5O2 B2915308 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899737-35-0](/img/structure/B2915308.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been of significant interest in medicinal chemistry as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can be designed to mimic hinge region binding interactions in kinase active sites . This allows the molecules to direct their activity and selectivity to multiple oncogenic targets through focused chemical modification .Applications De Recherche Scientifique
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively . The compound’s derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting its potential use in developing new anticancer drugs .
Antileishmanial Activity
In the field of parasitology, derivatives of this compound have been evaluated for their antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and the compound has shown promising in vitro activity against the promastigote form of the parasite . Molecular simulation studies have supported these findings, indicating a good binding affinity within the active site of the target enzyme.
Antimalarial Evaluation
The compound has also been studied for its antimalarial effects. Malaria is a life-threatening disease caused by Plasmodium parasites, and there is a continuous need for new therapeutic agents due to the emergence of drug-resistant strains. The compound’s ability to inhibit the growth of malaria parasites makes it a candidate for further antimalarial drug development .
Anti-Angiogenic Properties
Research into the anti-angiogenic properties of this compound has been conducted, which is crucial for cancer treatment as angiogenesis plays a significant role in tumor growth and metastasis. The compound’s derivatives have been studied for their ability to inhibit the formation of new blood vessels, which could potentially restrict the nutrient supply to tumors and inhibit their growth .
DNA Cleavage Studies
The compound has been a subject of study for its DNA cleavage capabilities. DNA cleavage agents are important in the development of chemotherapeutic drugs as they can induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively cleave DNA, which could be harnessed for cancer treatment .
Molecular Modeling and Drug Design
Due to its versatile chemical structure, this compound is used extensively in molecular modeling and drug design. Its scaffold can be modified to create new molecules with potential therapeutic effects. The compound serves as a starting point for the synthesis of novel derivatives with improved pharmacological profiles .
Enzymatic Inhibitory Activity
The compound has been investigated for its inhibitory activity against various enzymes. Enzyme inhibitors are widely used as drugs to treat diseases by regulating metabolic pathways. The compound’s ability to inhibit specific enzymes makes it valuable for the development of new medications .
Pharmaceutical Chemistry Research
In pharmaceutical chemistry, this compound is used for the synthesis of new chemical entities with potential medicinal applications. Its complex structure allows for the exploration of diverse chemical reactions, leading to the discovery of new pharmacophores .
Mécanisme D'action
Orientations Futures
Pyrazolo[3,4-d]pyrimidines have been progressing to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers . This suggests that there is ongoing research and development in this field, and “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” could potentially be a part of future investigations.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBUDQKDGPSMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

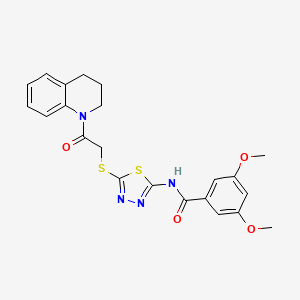
![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2915228.png)

![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)
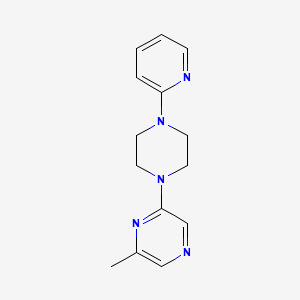
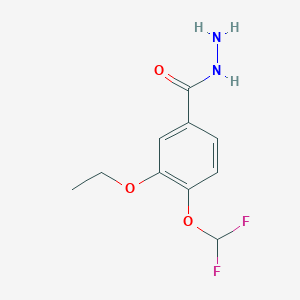
![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)
![N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)
![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)
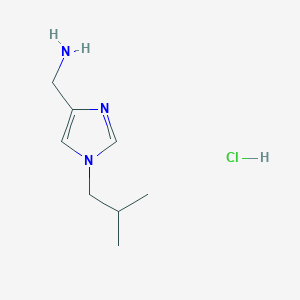
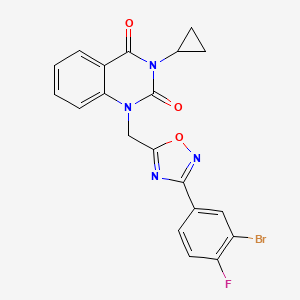
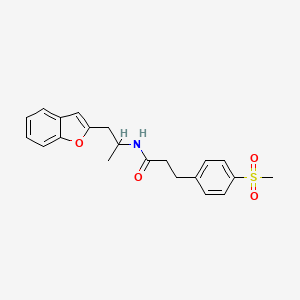
![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)